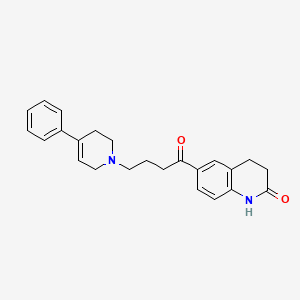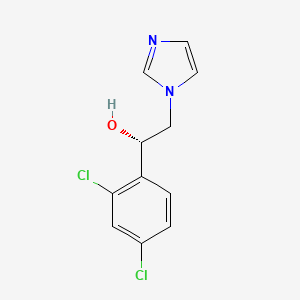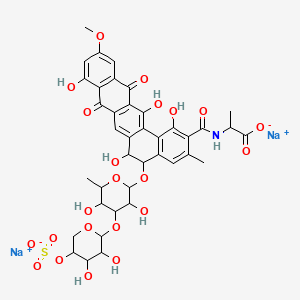
D-Alanine, N-((5-((6-deoxy-3-O-(4-O-sulfo-beta-D-xylopyranosyl)-beta-D-galactopyranosyl)oxy)-5,6,8,13-tetrahydro-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxobenzo(a)naphthacen-2-yl)carbonyl)-, disodium salt, (5S-trans)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-Alanine, N-((5-((6-deoxy-3-O-(4-O-sulfo-beta-D-xylopyranosyl)-beta-D-galactopyranosyl)oxy)-5,6,8,13-tetrahydro-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxobenzo(a)naphthacen-2-yl)carbonyl)-, disodium salt, (5S-trans)- is a complex organic compound with significant biochemical and pharmacological properties
Vorbereitungsmethoden
The synthesis of this compound involves multiple steps, including the protection and deprotection of functional groups, glycosylation reactions, and the formation of the final disodium salt. Industrial production methods typically involve large-scale organic synthesis techniques, ensuring high purity and yield.
Analyse Chemischer Reaktionen
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify its functional groups, leading to different derivatives.
Substitution: It can participate in substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Studied for its role in cellular processes and as a potential therapeutic agent.
Medicine: Investigated for its pharmacological properties and potential use in drug development.
Industry: Utilized in the production of specialized chemicals and materials.
Wirkmechanismus
The compound exerts its effects through various molecular targets and pathways. It interacts with specific enzymes and receptors, modulating biochemical pathways and cellular functions. The exact mechanism of action depends on its specific application and the biological system in which it is used.
Vergleich Mit ähnlichen Verbindungen
Compared to other similar compounds, this compound stands out due to its unique structure and specific functional groups. Similar compounds include:
- D-Alanine derivatives with different substituents.
- Other glycosylated compounds with similar pharmacological properties. Its uniqueness lies in its specific combination of functional groups and the resulting biochemical properties.
Eigenschaften
CAS-Nummer |
139501-89-6 |
|---|---|
Molekularformel |
C39H39NNa2O22S |
Molekulargewicht |
951.8 g/mol |
IUPAC-Name |
disodium;2-[[5-[4-(3,4-dihydroxy-5-sulfonatooxyoxan-2-yl)oxy-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoate |
InChI |
InChI=1S/C39H41NO22S.2Na/c1-10-5-17-23(30(47)20(10)36(51)40-11(2)37(52)53)22-15(8-16-24(31(22)48)27(44)14-6-13(57-4)7-18(41)21(14)26(16)43)28(45)34(17)60-39-33(50)35(25(42)12(3)59-39)61-38-32(49)29(46)19(9-58-38)62-63(54,55)56;;/h5-8,11-12,19,25,28-29,32-35,38-39,41-42,45-50H,9H2,1-4H3,(H,40,51)(H,52,53)(H,54,55,56);;/q;2*+1/p-2 |
InChI-Schlüssel |
PJCMYMIMJNJMQX-UHFFFAOYSA-L |
Kanonische SMILES |
CC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NC(C)C(=O)[O-])C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)OC7C(C(C(CO7)OS(=O)(=O)[O-])O)O)O.[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


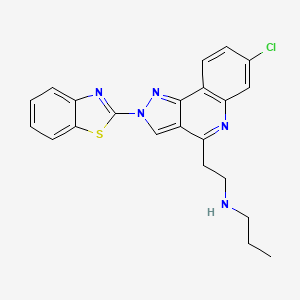


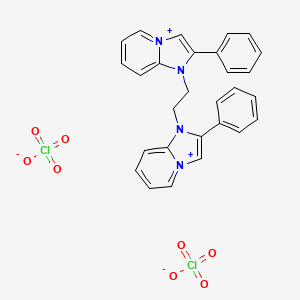

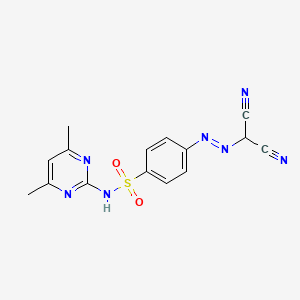

![Propanamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2-methyl-4-nitrophenyl)azo]phenyl]-](/img/structure/B12776425.png)

